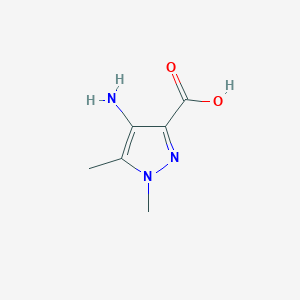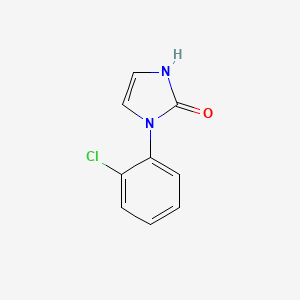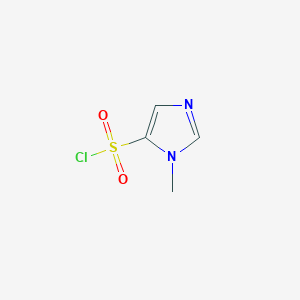![molecular formula C13H15BrN6 B2638034 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine CAS No. 2380072-12-6](/img/structure/B2638034.png)
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is a complex organic compound featuring a pyridazine ring substituted with a methyl group and a piperazine ring bonded to a bromopyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine typically involves multi-step organic reactions. One common route includes:
Formation of the Bromopyrimidine Intermediate: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Substitution: The bromopyrimidine intermediate is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Pyridazine Ring Formation: The final step involves the cyclization of the intermediate with a methyl-substituted hydrazine derivative under acidic or basic conditions to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
- 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
- 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
- 3-[4-(5-Iodopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
Comparison:
- Uniqueness: The bromine atom in 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine provides unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s pharmacokinetics and pharmacodynamics.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making this compound more versatile in synthetic applications.
特性
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6/c1-10-2-3-12(18-17-10)19-4-6-20(7-5-19)13-15-8-11(14)9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVKCWGBLIZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea](/img/structure/B2637957.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)



![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
